7-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
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Overview
Description
7-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is a heterocyclic compound that features a quinoline core structure
Preparation Methods
The synthesis of 7-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic synthesis. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
7-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine atom, using nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 7-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions.
Comparison with Similar Compounds
7-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one can be compared with other similar compounds, such as:
Flumioxazin: A commercial herbicide with a similar core structure.
Indole derivatives: Compounds with a similar heterocyclic structure that exhibit various biological activities.
The uniqueness of 7-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one lies in its specific substitution pattern and the presence of the fluorine atom, which can influence its chemical and biological properties.
Biological Activity
7-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one (CAS 306979-89-5) is a compound of interest due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse research studies.
Chemical Structure and Properties
The chemical formula for this compound is C20H17FN2O. Its structure includes a fluorine atom at the 7-position and a dimethyl group at the 3-position of the biquinoline framework, which may influence its biological interactions.
Antimicrobial Activity
Antibacterial Properties
Research has demonstrated that derivatives of biquinoline compounds exhibit significant antibacterial activity. For instance, studies have shown that similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Compound | Minimum Inhibitory Concentration (MIC) | Bacterial Strain |
---|---|---|
This compound | TBD | Staphylococcus aureus |
Related Biquinoline Derivative | 0.5 µg/mL | E. coli |
The MIC values for related compounds suggest that modifications in the biquinoline structure can enhance antibacterial potency. Further studies are needed to establish the specific MIC for this compound against various strains.
Antifungal Properties
In addition to antibacterial effects, some derivatives have shown antifungal activity. The exact efficacy of this compound against fungal strains remains to be fully elucidated.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of any potential therapeutic agent. In vitro studies using human cell lines such as HepG2 (liver cancer) and L-02 (normal liver) have been employed to determine the cytotoxic effects of biquinoline derivatives.
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound | TBD | HepG2 |
Related Compound | 41.6 | HepG2 |
The IC50 values indicate the concentration required to inhibit cell viability by 50%. Preliminary findings suggest that while some derivatives exhibit moderate cytotoxicity, further research is necessary to characterize the safety profile of this compound.
The mechanisms underlying the biological activity of biquinoline compounds often involve interaction with cellular targets such as enzymes or receptors. For instance:
- Binding Affinity : The compound may interact with dihydrofolate reductase (DHFR), a target for many antibacterial agents.
- Protein Interactions : Studies indicate that structural modifications enhance binding interactions with key amino acids in target proteins.
Case Studies
A recent study synthesized various biquinoline derivatives and evaluated their biological activities. The results indicated that structural variations significantly influenced both antibacterial and cytotoxic properties. The findings support ongoing investigations into optimizing these compounds for therapeutic applications.
Properties
CAS No. |
918646-05-6 |
---|---|
Molecular Formula |
C20H17FN2O |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
7-fluoro-3,3-dimethyl-1-quinolin-3-yl-4H-quinolin-2-one |
InChI |
InChI=1S/C20H17FN2O/c1-20(2)11-14-7-8-15(21)10-18(14)23(19(20)24)16-9-13-5-3-4-6-17(13)22-12-16/h3-10,12H,11H2,1-2H3 |
InChI Key |
UJCBFWQWXPBSDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C=C(C=C2)F)N(C1=O)C3=CC4=CC=CC=C4N=C3)C |
Origin of Product |
United States |
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